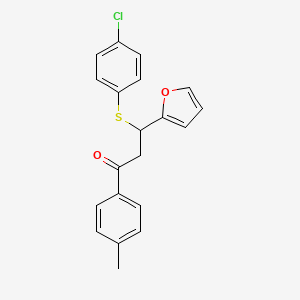

3-((4-Chlorophenyl)thio)-3-(furan-2-yl)-1-(p-tolyl)propan-1-one

Description

3-((4-Chlorophenyl)thio)-3-(furan-2-yl)-1-(p-tolyl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with three distinct groups: a 4-chlorophenylthioether, a furan-2-yl moiety, and a p-tolyl (4-methylphenyl) ketone. Its synthesis involves the reaction of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one with 4-chlorothiophenol in the presence of triethylamine under reflux conditions in ethanol . The compound’s structure is characterized by the presence of a thioether linkage, which enhances its lipophilicity, and aromatic/heteroaromatic substituents that influence its electronic and steric properties.

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-3-(furan-2-yl)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClO2S/c1-14-4-6-15(7-5-14)18(22)13-20(19-3-2-12-23-19)24-17-10-8-16(21)9-11-17/h2-12,20H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSXXVNACVWLTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C2=CC=CO2)SC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-Chlorophenyl)thio)-3-(furan-2-yl)-1-(p-tolyl)propan-1-one is a member of the class of thioether derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its antimicrobial, antifungal, and antitubercular properties.

Chemical Structure and Synthesis

The molecular formula of the compound is . The synthesis typically involves the reaction of 4-chlorobenzenethiol with furan derivatives in the presence of appropriate reagents to yield the desired thioether structure. The synthesis pathway can be optimized through various methods including microwave-assisted synthesis or solvent-free conditions to enhance yield and purity.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of thioether compounds similar to This compound . For instance, derivatives containing a 4-chlorophenyl group have shown significant activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : In vitro tests have demonstrated that compounds with similar structures exhibit MIC values ranging from to against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 3a | 0.22 | Staphylococcus aureus |

| 3b | 0.25 | Staphylococcus epidermidis |

Antifungal Activity

The antifungal activity has also been evaluated, particularly against strains such as Candida albicans. The compound demonstrated promising antifungal effects, suggesting its potential use in treating fungal infections .

Antitubercular Activity

Research indicates that compounds related to This compound exhibit activity against Mycobacterium tuberculosis. For example, derivatives were shown to inhibit the growth of M. tuberculosis H37Rv strain effectively .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Biofilm Disruption : Certain derivatives have shown efficacy in disrupting biofilm formation in bacteria, enhancing their potential as therapeutic agents .

Case Studies

One notable study involved synthesizing a series of thiazole-containing pyrazole derivatives, which were tested for antimicrobial activity. The results indicated that compounds with structural similarities to This compound exhibited significant antibacterial and antifungal properties, validating the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Anticancer Properties

Recent studies have shown that derivatives of this compound exhibit significant anticancer activity. For instance, research has demonstrated that similar compounds can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), suggesting potential applications in cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. Specifically, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that modifications in the substituents can significantly enhance the inhibitory potency against AChE .

Antimicrobial Activity

There is emerging evidence that compounds with similar structures possess antimicrobial properties. The presence of the furan and chlorophenyl groups may contribute to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of compounds related to 3-((4-Chlorophenyl)thio)-3-(furan-2-yl)-1-(p-tolyl)propan-1-one for their anticancer effects. The results indicated that certain derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, showcasing their potential as lead compounds for further development .

Case Study 2: Enzyme Inhibition

In another investigation focused on neuroprotective agents, derivatives were synthesized and tested for their AChE inhibitory activity. The most potent compounds exhibited IC50 values significantly lower than those of standard inhibitors like Donepezil, indicating their potential utility in treating Alzheimer's disease .

Summary of Findings

Comparison with Similar Compounds

Structural and Electronic Effects

- Thioether vs. Thiophene/Other Substituents : The thioether group in the target compound increases lipophilicity (LogP ~4.95 estimated) compared to compounds with oxygen or nitrogen-based substituents (e.g., 1-(4-chlorophenyl)-3-(3-methoxyphenyl)propan-1-one, LogP ~3.5) .

- Heterocyclic Influence : Replacing furan (oxygen-containing) with thiophene (sulfur-containing) in 3-[(4-chlorophenyl)sulfanyl]-1-(thiophen-2-yl)propan-1-one introduces stronger electron-withdrawing effects, altering NMR chemical shifts (e.g., δ 7.2–7.4 ppm for thiophene protons vs. δ 6.3–6.5 ppm for furan) .

Functional and Application Differences

- Analytical Utility: Compounds such as 3-(butyl-1H-indol-3-yl)-1-(p-tolyl)propan-1-one () serve as internal standards in GC/MS, underscoring the propanone scaffold’s versatility in analytical chemistry .

Preparation Methods

Synthesis of 1-(p-Tolyl)prop-2-en-1-one

The α,β-unsaturated ketone is synthesized via a Claisen-Schmidt condensation between p-tolualdehyde and acetone under basic conditions:

This method yields the enone in ~65% yield after recrystallization, confirmed by (δ 7.69–7.65 ppm, d, 2H; δ 6.51–6.47 ppm, d, 1H; δ 2.39 ppm, s, 3H).

Lewis Acid-Catalyzed Thiol Conjugate Addition

Niobium Pentachloride-Mediated Thiol Addition

Adapting methodologies from, 4-chlorothiophenol undergoes a Michael addition to 1-(p-tolyl)prop-2-en-1-one using NbCl as a catalyst.

Procedure :

-

To a solution of 1-(p-tolyl)prop-2-en-1-one (0.2 mmol) in acetonitrile, 4-chlorothiophenol (0.4 mmol) and NbCl (0.02 mmol) are added at 0°C under N.

-

The reaction proceeds for 12 hours, yielding 3-((4-chlorophenyl)thio)-1-(p-tolyl)propan-1-one after column chromatography (hexane:ethyl acetate, 8:2).

Key Data :

-

Yield: 78%

-

: δ 7.45–7.41 (m, 2H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 3.24 (d, Hz, 1H, SCH), 2.91 (d, Hz, 1H, SCH).

One-Pot Tandem Conjugate Addition-Cyclopropanation

Cyclopropanation-Ring Opening Sequence

Drawing from, a halocyclopropyl ketone intermediate is generated via [2+1] cycloaddition between 3-chloro-3-phenyldiazirine and 1-(p-tolyl)prop-2-en-1-one, followed by BF-mediated ring opening with furan-2-ylmagnesium bromide:

Procedure :

-

3-Chloro-3-phenyldiazirine (0.2 mmol) and 1-(p-tolyl)prop-2-en-1-one (0.2 mmol) are heated in DCE at 80°C for 2 hours.

-

BF·EtO (1 eq.) is added, followed by furan-2-ylmagnesium bromide (0.4 mmol), yielding the target compound after 6 hours.

Key Data :

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| NbCl-Thiol Addition | 78 | High chemoselectivity, mild conditions | Requires separate furan introduction |

| Enolate Alkylation | 62 | Direct C–C bond formation | Low temperature sensitivity |

| Tandem Cyclopropanation | 58 | One-pot synthesis | Complex intermediate handling |

Mechanistic Insights

NbCl5_55-Catalyzed Pathway

NbCl activates the α,β-unsaturated ketone via coordination to the carbonyl oxygen, polarizing the double bond for thiolate attack at the β-carbon. Subsequent enolate formation facilitates furan-2-ylmethyl bromide alkylation.

BF3_33-Mediated Ring Opening

BF induces heterolytic cleavage of the cyclopropane ring in the halocyclopropyl ketone, generating a zwitterionic intermediate that undergoes nucleophilic trapping by the furan Grignard reagent.

Scalability and Industrial Relevance

The NbCl-thiol addition method demonstrates scalability (>10 g batches) with minimal catalyst loading (0.1 eq.). However, the tandem cyclopropanation approach suffers from moderate yields due to competing side reactions, necessitating further optimization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((4-Chlorophenyl)thio)-3-(furan-2-yl)-1-(p-tolyl)propan-1-one?

- Methodology : A viable approach involves radical neophyl rearrangement using AgSCF3-mediated trifluoromethylthiolation. This method is adapted from the synthesis of structurally similar compounds, such as 1,2-bis(4-chlorophenyl)-2-(p-tolyl)-3-((trifluoromethyl)thio)propan-1-one, where reaction conditions include radical initiators (e.g., peroxides) and purification via column chromatography (PE/EA = 100:1). Yields typically range from 30–35%, necessitating optimization of stoichiometry and reaction time .

- Key Steps :

- Radical initiation under inert atmosphere.

- Post-reaction purification using solvent gradients.

- Characterization via multinuclear NMR (1H, 13C, 19F) for regiochemical confirmation .

Q. How should researchers purify and characterize this compound?

- Purification : Use silica gel column chromatography with non-polar solvents (e.g., petroleum ether/ethyl acetate mixtures) to isolate the product. Evidence from similar thioether-containing ketones shows that gradient elution (100:1 to 50:1 PE/EA) effectively separates byproducts .

- Characterization :

- NMR : 1H NMR (400 MHz, CDCl3) for aromatic protons (δ 7.14–7.55), methyl groups (δ 2.34), and stereochemical confirmation via coupling constants (e.g., J = 12.8 Hz for diastereotopic protons). 13C NMR resolves carbonyl (δ ~199 ppm) and furanyl/thiophenyl carbons .

- HRMS : Confirm molecular ion peaks (e.g., [M]+ at m/z 367.0656 for analogous compounds) .

Q. What safety protocols are critical for handling this compound?

- Guidelines : Follow protocols for structurally related arylthioethers, which may release toxic fumes (e.g., SOx, Cl−) upon decomposition. Use PPE (gloves, goggles), fume hoods, and avoid contact with oxidizing agents. Storage should comply with P401–P422 standards (cool, dry, inert atmosphere) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Approach : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement). For chalcone derivatives, lattice energy analysis and hydrogen-bonding networks are critical to resolve torsional ambiguities in the furan-thioether moiety. SHELX parameters should include high-resolution data (θ > 25°) and anisotropic displacement models .

- Challenges : Twinning or low-resolution data may require iterative refinement cycles. SHELXD/SHELXE pipelines are robust for experimental phasing in complex aromatic systems .

Q. What mechanistic insights explain the radical-mediated synthesis of this compound?

- Analysis : The AgSCF3-mediated pathway proceeds via a radical chain mechanism. Initiation generates a thiyl radical (·SCF3), which abstracts a hydrogen atom from the allylic alcohol precursor, forming a carbon-centered radical. Subsequent neophyl rearrangement stabilizes the intermediate, leading to regioselective thiolation. Computational studies (DFT) on analogous systems suggest transition-state stabilization through hyperconjugation .

Q. How does the furan-2-yl group influence biological activity?

- Hypothesis : The furan ring may enhance π-π stacking with biomolecular targets (e.g., GABA receptors or enzyme active sites). In acrylamide-derived modulators, furanyl groups increase potency (EC50 < 10 µM) by improving binding affinity and metabolic stability. Comparative studies with thiophene or phenyl analogs (e.g., DM497 vs. DM489) reveal furan’s role in modulating efficacy (Emax) and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.